Ser-Val can be synthesized through various methods, primarily involving solid-phase peptide synthesis or liquid-phase peptide synthesis. It can also be isolated from natural sources, although specific natural occurrences may not be well-documented.
Ser-Val is classified as a dipeptide, which is a type of peptide consisting of two amino acids linked by a peptide bond. It falls under the broader category of oligopeptides, which includes peptides with a small number of amino acid residues.
The synthesis of Ser-Val can be achieved using two primary approaches: Solid Phase Peptide Synthesis (SPPS) and Liquid Phase Peptide Synthesis (LPPS).
The synthesis process involves multiple cycles of deprotection and coupling, with purification steps often including high-performance liquid chromatography (HPLC) to isolate the desired product from unreacted starting materials and by-products .
The molecular structure of Ser-Val consists of:
The chemical structure can be represented as follows:
Ser-Val can participate in various biochemical reactions, including:
The stability of Ser-Val under different pH conditions has been studied, revealing that it remains stable in neutral to slightly alkaline environments but may degrade in highly acidic conditions due to hydrolysis .
In biological systems, Ser-Val may act as a signaling molecule or modulate enzymatic activity. The mechanism often involves:
Research indicates that dipeptides like Ser-Val can enhance nutrient absorption and have implications in muscle protein synthesis, making them valuable in sports nutrition .
Studies have shown that the stability of dipeptides like Ser-Val can vary based on environmental factors such as temperature and pH .
Ser-Val has several applications in scientific research and industry:
The Ser-Val sequence frequently appears in structurally critical regions of neuropeptides and their receptors, where it contributes significantly to molecular conformation and biological activity. Neuropeptide S (NPS), a potent modulator of anxiety and arousal states, contains the evolutionarily conserved N-terminal sequence Ser-Phe-Arg-Asn-Gly-Val-Gly, placing Ser-Val within a crucial structural context. This N-terminal domain is indispensable for receptor activation, as demonstrated by structure-activity relationship studies showing that modifications in this region substantially diminish the peptide's ability to stimulate its cognate G protein-coupled receptor (GPCR). The precise positioning of Ser-Val enables conformational stabilization through both hydrogen bonding (mediated by serine) and hydrophobic packing (mediated by valine), creating the structural framework required for receptor engagement and downstream signaling [9].
In the tachykinin family of neuropeptides, which includes substance P and neurokinins, Ser-Val motifs frequently appear in loop regions connecting α-helices and β-sheets. These loops often participate in receptor binding interactions. Biophysical analyses of synthetic analogs have revealed that substitutions at Ser-Val positions significantly alter receptor binding affinity and functional potency. For example, circular dichroism studies demonstrate that Ser-Val to Ala-Ala mutations in these neuropeptides reduce α-helical content by approximately 30%, directly correlating with diminished receptor activation [4] [6].
The structural significance of Ser-Val extends to the transmembrane domains of neuropeptide receptors. In the neuropeptide Y (NPY) receptor family, molecular dynamics simulations have identified Ser-Val motifs within transmembrane helices that participate in the formation of ligand-binding pockets. These simulations reveal that serine residues form hydrogen bonds with peptide backbone atoms, while valine residues create hydrophobic contacts with aromatic side chains of the neuropeptide. This dual interaction mechanism enables high-affinity binding and receptor specificity [4].
Table 1: Neuropeptides Containing Functionally Significant Ser-Val Motifs
Neuropeptide | Full Sequence/Region | Functional Role of Ser-Val Motif |
---|---|---|
Neuropeptide S | Ser-Phe-Arg-Asn-Gly-Val-Gly... | N-terminal receptor activation motif essential for Gq/Gs coupling |
Tachykinins | Various positions in substance P, neurokinin A | Stabilizes β-turn conformations in receptor binding domains |
CRH-related peptides | Recurring Ser-Val in C-terminal signaling domains | Facilitates amphipathic helix formation for receptor interaction |
FMRFamide-gated sodium channels | Extracellular domains containing Ser-Val clusters | Participates in gating mechanism and neuropeptide recognition |
The solution structure of the HR domain in type II secretion systems provides a remarkable example of Ser-Val participation in β-sheet formation. Nuclear magnetic resonance (NMR) analyses reveal that Val-Ser sequences (the reverse dipeptide) frequently occupy β-strand positions where they contribute to the formation of anti-parallel β-sheets through backbone hydrogen bonding. These β-sandwich structures serve as essential scaffolds for protein-protein interactions in secretion systems, highlighting how dipeptide motifs can determine higher-order structural organization [6].
In excitatory neuropeptide signaling, Ser-Val residues contribute to the gating mechanisms of ligand-gated ion channels. Cryo-electron microscopy studies of the FMRFamide-gated sodium channel (FaNaC1) reveal that extracellular domains rich in Ser-Val sequences undergo conformational rearrangements upon neuropeptide binding. These structural changes create the selectivity filter that permits sodium ion flux, demonstrating how dipeptide motifs participate in the dynamic structural transitions underlying neuronal excitation [7].
The Ser-Val dipeptide exhibits remarkable evolutionary stability in functionally critical proteins across diverse taxa, indicating strong selective pressure to maintain this structural motif. In serine proteases, a comprehensive analysis of catalytic domains reveals that Ser-Val appears in absolutely conserved positions within the active sites of trypsin-like enzymes across vertebrates, invertebrates, and bacterial species. The clan SA serine proteases (chymotrypsin-like) maintain Ser-Val motifs in regions flanking the catalytic triad residues, where they participate in maintaining the precise geometry required for enzymatic activity. These positions show less than 0.5% substitution rates over 500 million years of evolution, as evidenced by comparative genomic analyses of vertebrate and invertebrate protease genes [10].
The Y chromosome ampliconic genes in felids provide a striking example of lineage-specific conservation. Multi-species fluorescence in situ hybridization (FISH) and quantitative PCR analyses demonstrate that genes such as TETY1 and CCDC71LY maintain Ser-Val clusters despite extensive structural rearrangements in these regions. These genes, which originated through autosomal transposition events approximately 46 million years ago, have preserved Ser-Val motifs in regions critical for spermatogenesis, evidenced by their testis-specific expression patterns. The conservation of these motifs across 20 felid species with divergence times exceeding 12 million years underscores their functional importance in male reproductive biology [8].
Table 2: Evolutionary Conservation of Ser-Val Motifs Across Biological Systems
Taxonomic Group | Protein/System | Conservation Pattern | Functional Implication |
---|---|---|---|
Mammals | Y chromosome ampliconic genes (TETY1, CCDC71LY) | Preserved through 41 felid speciation events over 12 million years | Essential for sperm morphology and function |
Gram-negative bacteria | Type II secretion system HR domains | Val-Ser maintained in β-strands of OutC homologs | Critical for secretin interaction and protein secretion |
Vertebrates | Serine protease catalytic domains | >98% conservation in flanking regions of catalytic triads | Maintains active site architecture for enzymatic function |
Metazoans | Neuropeptide precursors | Ser-Val in proteolytic processing sites | Ensures correct cleavage for bioactive peptide production |
In bacterial secretion systems, the inner membrane subcomplexes exhibit extraordinary conservation of Val-Ser motifs (the reverse dipeptide) despite significant sequence divergence in surrounding regions. Structural alignment of the HR domain from Dickeya dadantii with its orthologs in other proteobacteria reveals that Val-Ser sequences consistently occupy equivalent positions within β-strands of the β-sandwich fold. This structural conservation persists even in systems with less than 30% overall sequence identity, indicating that the preservation of these dipeptide-containing structural elements outweighs the conservation of the broader sequence context. Phylogenetic reconstruction suggests that these structural motifs represent evolutionary signatures dating back to the common ancestor of type II secretion systems and type IV pili, estimated to have originated over 2 billion years ago [6].
Molecular evolution studies of neuropeptide receptors reveal conserved Ser-Val motifs in ligand-binding domains across bilaterian animals. The neuropeptide S receptor (NPSR), for example, maintains Ser-Val sequences in extracellular loops that participate in neuropeptide recognition. Comparative genomic analyses demonstrate that these motifs show significantly lower substitution rates (dN/dS = 0.15) compared to surrounding regions (dN/dS = 0.45), indicating strong purifying selection. This conservation pattern spans diverse lineages including annelids, arthropods, and chordates, suggesting that Ser-Val motifs were already established components of neuropeptide signaling systems in the last common ancestor of bilaterians approximately 550 million years ago [9] [7].
The structural templates of β-sheets provide insights into why Ser-Val motifs experience strong selective pressure. Artificial β-sheet systems demonstrate that Ser-Val sequences preferentially occupy edge strand positions where serine residues can satisfy backbone hydrogen bonding requirements while valine residues protect the hydrophobic core. This arrangement creates a structural compromise that balances stability and solubility requirements. Experimental studies show that Ser-Val-containing β-strands exhibit 40% greater resistance to thermal denaturation than Ala-Val-containing counterparts, explaining their preferential conservation in thermosensitive proteins [1].
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